6-Fluoro-2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole
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Overview
Description
6-Fluoro-2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorine atom, a benzoxazole ring, and a pyridazinyl-piperazine moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
6-Fluoro-2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole has several scientific research applications, including:
Industry: It is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzoxazole derivatives and pyridazinyl-piperazine compounds. Examples include:
Uniqueness
What sets 6-Fluoro-2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole apart is its specific combination of structural features, which confer unique chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the benzoxazole and pyridazinyl-piperazine moieties contribute to its potential therapeutic applications.
Properties
IUPAC Name |
6-fluoro-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O/c21-15-1-2-17-18(13-15)28-20(23-17)27-11-9-26(10-12-27)19-4-3-16(24-25-19)14-5-7-22-8-6-14/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNLWYTYSSFEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC5=C(O4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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